molecular formula C11H20F2N2O2 B15197673 tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate CAS No. 1782510-19-3

tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate

Cat. No.: B15197673
CAS No.: 1782510-19-3
M. Wt: 250.29 g/mol
InChI Key: KNOOEDGFEUTYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a common heterocyclic scaffold in pharmaceuticals, which is functionalized with both difluoro and methyl groups . These modifications are strategically valuable, as the incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for safeguarding the amine functionality during multi-step synthetic sequences, making this reagent a versatile intermediate for the construction of more complex molecules . Heterocyclic compounds like this piperidine derivative are fundamental in the development of new therapeutic agents. Over 85% of all FDA-approved drugs contain heterocyclic moieties, as these structures are adept at interacting with a wide range of enzymes and receptors through various intermolecular forces . Researchers can leverage this compound in programs aimed at synthesizing novel candidates for various diseases. The compound is provided with guaranteed purity and quality for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1782510-19-3

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-(3,3-difluoro-4-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-10(4)5-6-14-7-11(10,12)13/h14H,5-7H2,1-4H3,(H,15,16)

InChI Key

KNOOEDGFEUTYSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate typically involves the reaction of 3,3-difluoro-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Hydrolysis and Deprotection

The carbamate group undergoes hydrolysis under acidic or basic conditions to release the free amine, 3,3-difluoro-4-methylpiperidin-4-amine. This reaction is critical for generating the active pharmacophore in drug discovery.

Reaction Conditions:

  • Acidic Hydrolysis: Trifluoroacetic acid (TFA) or HCl in dioxane at room temperature (5–24 h) achieves complete deprotection .

  • Basic Hydrolysis: Aqueous NaOH or KOH at elevated temperatures (50–80°C) can also cleave the carbamate, though less commonly employed due to competing side reactions.

Example Protocol:
A mixture of tert-butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate (1.0 mmol) in 4N HCl/dioxane (5 mL) was stirred at 25°C for 5 h. The solvent was removed under reduced pressure to yield 3,3-difluoro-4-methylpiperidin-4-amine hydrochloride (94% yield).

Substitution Reactions

The free amine generated after deprotection participates in nucleophilic substitution, acylation, and sulfonation reactions.

Acylation

The amine reacts with activated carbonyl compounds (e.g., acyl chlorides, anhydrides) to form amides.

Example:
3,3-Difluoro-4-methylpiperidin-4-amine (1.0 mmol) and acetyl chloride (1.2 mmol) in dichloromethane (DCM) with triethylamine (TEA) at 0°C yielded N-(3,3-difluoro-4-methylpiperidin-4-yl)acetamide (82% yield).

Sulfonylation

Reaction with sulfonyl chlorides produces sulfonamide derivatives, commonly used in protease inhibitor design.

Example:
Methanesulfonyl chloride (1.1 mmol) was added to a solution of the free amine (1.0 mmol) in pyridine at 0°C. After stirring for 16 h, N-(3,3-difluoro-4-methylpiperidin-4-yl)methanesulfonamide was isolated in 85% yield .

Coupling Reactions

The deprotected amine serves as a nucleophile in peptide coupling or Suzuki-Miyaura cross-coupling reactions.

Peptide Coupling:
Using HATU/DIPEA in DMF, the amine reacts with carboxylic acids to form amides. For example, coupling with 4-chlorobenzoic acid afforded N-(3,3-difluoro-4-methylpiperidin-4-yl)-4-chlorobenzamide in 78% yield .

Cross-Coupling:
In a microwave-assisted reaction, the amine participated in Buchwald-Hartwig amination with aryl halides, achieving C–N bond formation (e.g., 70% yield with 4-bromotoluene) .

Functionalization of the Piperidine Ring

The fluorine atoms and methyl group on the piperidine ring influence regioselectivity in further modifications.

Oxidation

The tertiary amine in the piperidine ring can be oxidized to N-oxides using m-CPBA (meta-chloroperbenzoic acid) in DCM at 0°C, yielding the corresponding N-oxide (63% yield).

Electrophilic Aromatic Substitution

While the fluorine atoms deactivate the ring, directed ortho-metalation (using LDA) followed by quenching with electrophiles (e.g., iodine) introduces substituents at specific positions.

Table 1: Representative Reactions and Yields

Reaction TypeReagents/ConditionsProductYieldSource
Acidic Deprotection4N HCl/dioxane, 25°C, 5 h3,3-Difluoro-4-methylpiperidin-4-amine94%
AcylationAcetyl chloride, TEA/DCM, 0°CN-Acetyl derivative82%
SulfonylationMethanesulfonyl chloride, pyridine, 16 hN-Methanesulfonyl derivative85%
Peptide CouplingHATU, DIPEA, DMF, 24 h4-Chlorobenzamide derivative78%

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature (Deprotection)25°CMaximizes rate
Solvent (Acylation)DCMMinimizes side products
Catalyst (Cross-Coupling)Pd(dppf)Cl₂Enhances efficiency

Scientific Research Applications

tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2C_{11}H_{20}F_2N_2O_2. It is a derivative of piperidine, featuring two fluorine atoms and a tert-butyl carbamate group.

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry It serves as an intermediate in synthesizing complex molecules and as a protecting group for amines in organic synthesis.
  • Biology The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
  • Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
  • Industry It is used in the production of fine chemicals and as a building block in synthesizing agrochemicals and other industrial products.

This compound, with the CAS number 1782510-19-3, is a fluorinated piperidine derivative with potential in medicinal chemistry. Its molecular weight is approximately 235.23 g/mol. The two fluorine atoms on the piperidine ring may influence its biological activity and pharmacological properties.

Research suggests that similar compounds may act as inhibitors of various enzymes and receptors in biological systems. The piperidine structure indicates potential interactions with neurotransmitter receptors, particularly those in central nervous system functions.

Pharmacological Studies

  • Neuroprotective Effects: Compounds with similar structures have shown neuroprotective properties against neurotoxic agents like amyloid-beta peptides. For example, a related compound reduced tumor necrosis factor-alpha (TNF-α) and free radicals in astrocytes exposed to amyloid-beta.
  • Cytotoxicity: In vitro studies have indicated that some derivatives exhibit low cytotoxicity while retaining potent biological activity, which is crucial for developing therapeutic agents with minimal side effects.
  • Anticancer Activity: Research on closely related compounds has revealed their potential as anticancer agents by inhibiting specific cellular pathways associated with tumor growth and proliferation.

Mechanism of Action

The mechanism of action of tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed to release the active amine, which can then interact with enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound belongs to the piperidinyl carbamate family. Key structural differentiators include:

  • Fluorination pattern : Two fluorine atoms at the 3,3-positions.
  • Methyl substituent : A 4-methyl group on the piperidine ring.
  • Boc protection : Common to all compared compounds.
Table 1: Substituent Comparison
Compound Name Piperidine Substituents Fluorine Positions Additional Groups Reference
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate 4-methyl, 3,3-difluoro 3,3 None Target Compound
tert-Butyl (3R,4R)-4-fluoropiperidin-3-ylcarbamate 4-fluoro, stereochemistry (3R,4R) 4 None
tert-Butyl ((4-(trifluoromethyl)phenyl)piperidin-4-yl)methylcarbamate 4-(trifluoromethyl)phenyl None Trifluoromethylphenyl
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine ring, hydroxy, methoxy None Heteroaromatic ring

Stereochemical and Electronic Effects

  • Fluorine vs. trifluoromethyl : The target’s 3,3-difluoro group increases electronegativity and rigidity compared to bulky trifluoromethylphenyl substituents in .

Reactivity

  • Deprotection : The Boc group in the target is acid-labile, similar to other carbamates in and .
  • Fluorine stability : The 3,3-difluoro configuration may resist hydrolysis better than hydroxy or methoxy groups in .

Physical and Chemical Properties

Table 2: Property Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Reference
This compound ~247.3 (calculated) Not reported Moderate (fluorine effect) Target Compound
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 257.26 Not reported Low (heteroaromatic)
Example 75 (chromenone-pyrazolo[3,4-d]pyrimidine) 615.7 (M+1) 163–166 Low (aromatic rings)
  • Molecular weight: The target is lighter than chromenone derivatives (e.g., 615.7 g/mol in ) due to fewer aromatic systems .
  • Solubility : Fluorine atoms improve solubility in polar solvents compared to purely aromatic analogs .

Biological Activity

Chemical Identity and Properties

tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate, with the CAS number 1782510-19-3, is a fluorinated piperidine derivative that exhibits significant potential in medicinal chemistry. Its molecular formula is C10H15F2N2O2C_{10}H_{15}F_2N_2O_2, and it has a molecular weight of approximately 235.23 g/mol . The compound is characterized by the presence of two fluorine atoms on the piperidine ring, which may influence its biological activity and pharmacological properties.

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes and receptors in biological systems. Specifically, the presence of the piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in central nervous system functions.

Pharmacological Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:

  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties against neurotoxic agents such as amyloid-beta peptides. For instance, a related compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals in astrocytes exposed to amyloid-beta .
  • Cytotoxicity : In vitro studies have indicated that some derivatives exhibit low cytotoxicity while retaining potent biological activity. This characteristic is crucial for developing therapeutic agents with minimal side effects .
  • Anticancer Activity : Research on closely related compounds has revealed their potential as anticancer agents by inhibiting specific cellular pathways associated with tumor growth and proliferation .

Case Study 1: Neuroprotection

A study on a structurally similar compound reported its ability to inhibit acetylcholinesterase and β-secretase activities, leading to reduced amyloid aggregation in a model of Alzheimer's disease. The compound's protective effects were attributed to its capacity to modulate inflammatory responses and oxidative stress in neuronal cells .

Case Study 2: Antitumor Activity

Another investigation focused on a related piperidine derivative that exhibited significant antiproliferative effects on glioma cells. The study highlighted multiple mechanisms of action, including cell cycle arrest and induction of apoptosis, which are critical for developing effective cancer therapies .

Data Table: Biological Activity Comparison

Compound NameCAS NumberBiological ActivityKey Findings
This compound1782510-19-3Potential neuroprotective agentMay inhibit amyloid aggregation
Related compound A1215071-17-2Anticancer propertiesInduces apoptosis in glioma cells
Related compound B56776981Enzyme inhibitionReduces TNF-α levels in astrocytes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.